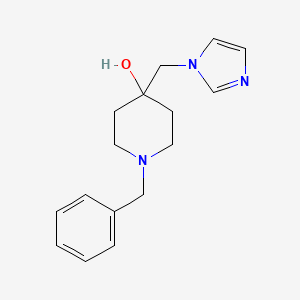
1-苄基-4-(1H-咪唑-1-基甲基)哌啶-4-醇
描述
1-Benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol is a chemical compound characterized by its complex structure, which includes a benzyl group, an imidazole ring, and a piperidin-4-ol moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1-benzylpiperidin-4-ol and 1H-imidazole as the primary starting materials.
Reaction Conditions: The reaction involves the formation of a Schiff base followed by reduction. The process requires a suitable reducing agent, such as sodium cyanoborohydride, and is conducted under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various oxidized derivatives, such as N-oxide or sulfoxide derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs, which may exhibit different biological activities.
Substitution: Substitution reactions at the imidazole or benzyl positions can yield a range of derivatives with altered properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: N-oxide derivatives, sulfoxides, and sulfones.
Reduction Products: Reduced analogs with potential biological activity.
Substitution Products: Derivatives with modified imidazole or benzyl groups.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a ligand in biological studies, interacting with various biomolecules and enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
Target of Action
The primary target of 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .
Mode of Action
The compound interacts with the CCR5 receptor, acting as an antagonist . It is believed to anchor to the CCR5 receptor via a strong salt-bridge interaction, a common feature of most CCR5 antagonists .
Biochemical Pathways
Given its antagonistic action on the ccr5 receptor, it can be inferred that it disrupts the normal signaling pathways of this receptor, thereby preventing hiv-1 entry into cells .
Pharmacokinetics
The compound’s solubility in organic solvents suggests it may have good bioavailability.
Result of Action
The primary result of the compound’s action is the prevention of HIV-1 entry into cells . By blocking the CCR5 receptor, it inhibits the ability of HIV-1 to infect cells, thereby potentially slowing the progression of the disease .
Action Environment
The action of 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol is likely influenced by various environmental factors. For instance, its solubility in organic solvents suggests that it may be more effective in lipid-rich environments.
生化分析
Biochemical Properties
1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the chemokine receptor CCR5, which is crucial in the process of HIV-1 entry into cells . The interaction with CCR5 involves a strong salt-bridge interaction due to the presence of a basic nitrogen atom in the compound. Additionally, the compound’s imidazole ring can participate in hydrogen bonding and π-π interactions with other biomolecules, further influencing its biochemical properties.
Cellular Effects
1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CCR5 can inhibit HIV-1 entry into cells, thereby affecting the viral replication cycle . Moreover, the compound’s ability to form hydrogen bonds and π-π interactions can modulate the activity of other cellular proteins, leading to changes in gene expression and metabolic pathways.
Molecular Mechanism
The molecular mechanism of 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol involves several key interactions at the molecular level. The compound binds to the CCR5 receptor, inhibiting its function and preventing HIV-1 entry into cells . This binding interaction is facilitated by the basic nitrogen atom in the piperidine ring, which forms a salt-bridge with the receptor. Additionally, the imidazole ring can engage in hydrogen bonding and π-π interactions with other biomolecules, further enhancing its inhibitory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, but its efficacy may decrease over time due to gradual degradation . Long-term exposure to the compound can lead to sustained inhibition of CCR5 and other cellular targets, resulting in prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol vary with different dosages in animal models. At lower doses, the compound effectively inhibits CCR5 without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to liver and kidney function. It is essential to determine the optimal dosage that maximizes the compound’s therapeutic effects while minimizing toxicity.
Metabolic Pathways
1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol is involved in various metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . The imidazole ring can also interact with cofactors and other enzymes, influencing metabolic flux and metabolite levels. These interactions can affect the compound’s overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cells, it can bind to specific proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cell membrane to interact with CCR5 or other membrane-bound receptors. Additionally, its presence in the cytoplasm or nucleus can influence intracellular signaling pathways and gene expression.
相似化合物的比较
1,4-Bis((1H-imidazol-1-yl)methyl)benzene: A compound with two imidazole rings attached to a benzene ring.
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: A polytriazolylamine ligand used in catalysis.
Uniqueness: 1-Benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol is unique due to its combination of a benzyl group, an imidazole ring, and a piperidin-4-ol moiety, which provides distinct chemical and biological properties compared to similar compounds. Its ability to interact with multiple targets and its versatility in synthetic applications make it a valuable compound in scientific research.
属性
IUPAC Name |
1-benzyl-4-(imidazol-1-ylmethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c20-16(13-19-11-8-17-14-19)6-9-18(10-7-16)12-15-4-2-1-3-5-15/h1-5,8,11,14,20H,6-7,9-10,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVQIDJBSBWXEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CN2C=CN=C2)O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


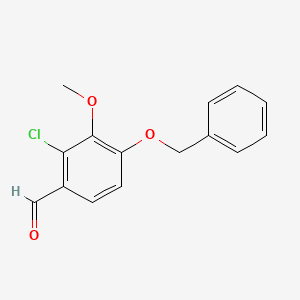

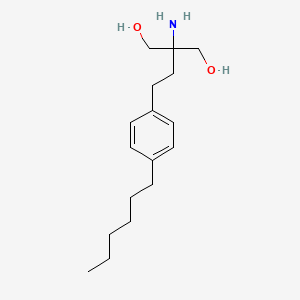
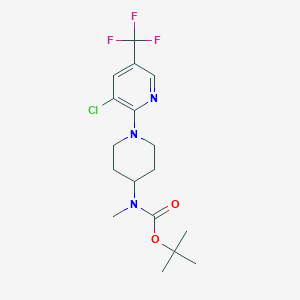

![tert-Butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate](/img/structure/B1376045.png)

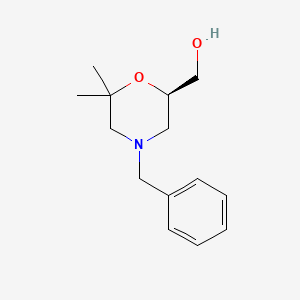
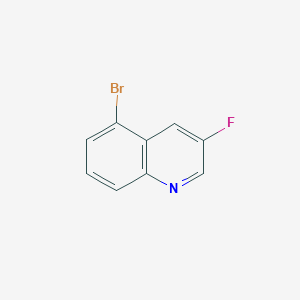
![Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B1376055.png)
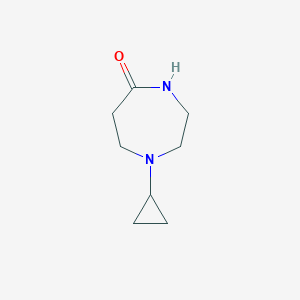
![Ethyl 3-{3-[(methylcarbamoyl)methyl]-1,2,4-oxadiazol-5-yl}propanoate](/img/structure/B1376058.png)
![[(2,2,2-Trifluoroethyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B1376059.png)
![Tert-butyl 6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1376061.png)
